molecular formula C14H15N5O2 B14409709 8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 80999-72-0

8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14409709
CAS No.: 80999-72-0
M. Wt: 285.30 g/mol
InChI Key: UPPWWLPEOKYFDU-UHFFFAOYSA-N
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Description

8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by the presence of an anilinomethyl group attached to a purine core, which is further substituted with two methyl groups The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,3-dimethylxanthine with an anilinomethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The anilinomethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed as a probe to study protein-ligand interactions due to its ability to bind to specific protein sites.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and used as a vasodilator.

Uniqueness

8-(Anilinomethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the anilinomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

80999-72-0

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-(anilinomethyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H15N5O2/c1-18-12-11(13(20)19(2)14(18)21)16-10(17-12)8-15-9-6-4-3-5-7-9/h3-7,15H,8H2,1-2H3,(H,16,17)

InChI Key

UPPWWLPEOKYFDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CNC3=CC=CC=C3

Origin of Product

United States

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